molecular formula C14H10BrN3O3 B2537466 N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide CAS No. 364341-37-7

N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide

Cat. No.: B2537466
CAS No.: 364341-37-7
M. Wt: 348.156
InChI Key: MZUYJBIVZCRYAN-CAOOACKPSA-N
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Description

N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a brominated chromenone moiety and a cyanoacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide typically involves the condensation of 6-bromo-3-acetyl-2H-chromen-2-one with cyanoacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the chromenone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted chromenone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound’s interactions with various biomolecules make it a useful tool in studying enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide involves its interaction with molecular targets such as DNA and proteins. The brominated chromenone moiety can intercalate into DNA, disrupting its structure and function. Additionally, the cyanoacetohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide
  • N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide

Uniqueness

N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide is unique due to the presence of both a brominated chromenone moiety and a cyanoacetohydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-1-(6-bromo-2-oxochromen-3-yl)ethylideneamino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c1-8(17-18-13(19)4-5-16)11-7-9-6-10(15)2-3-12(9)21-14(11)20/h2-3,6-7H,4H2,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYJBIVZCRYAN-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC#N)/C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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